Synthesis and characterization of N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide
Synthesis and characterization of N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide
An In-Depth Technical Guide to the Synthesis and Characterization of N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and structural elucidation of N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide, a member of the N-acyl thiourea class of compounds. These compounds are of significant interest due to their versatile coordination chemistry and diverse biological activities, which include potential applications as antimicrobial, antioxidant, and anticancer agents.[1][2] Furthermore, related structures have been investigated for novel applications, such as fuel additives to enhance engine performance and reduce emissions.[3][4]
This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering both theoretical grounding and practical, field-proven protocols.
Core Synthesis Strategy: The Acyl Isothiocyanate Route
The most reliable and widely adopted method for synthesizing N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide involves the in-situ generation of benzoyl isothiocyanate, followed by its reaction with a primary amine. This two-step, one-pot synthesis is efficient and generally provides good yields.
Mechanistic Rationale
The synthesis hinges on two key transformations:
-
Formation of Benzoyl Isothiocyanate: The process begins with the reaction of a benzoyl halide (typically benzoyl chloride) with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[5][6][7] Acetone is a preferred solvent as it readily dissolves the organic and inorganic reactants. The thiocyanate ion (SCN⁻) acts as a nucleophile, displacing the chloride from the benzoyl chloride to form the highly reactive benzoyl isothiocyanate intermediate.
-
Nucleophilic Addition of Amine: The second stage involves the nucleophilic attack of the primary amine, 2-amino-6-methylpyridine, on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The lone pair of electrons on the amine's nitrogen atom initiates the bond formation, leading to the final N,N'-disubstituted thiourea product.[7][8] This reaction is typically exothermic and proceeds readily upon addition of the amine.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthetic procedure.
Caption: Workflow for the one-pot synthesis of the title compound.
Detailed Synthesis Protocol
This protocol is a self-validating system, designed for reproducibility and high purity of the final product.
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
2-Amino-6-methylpyridine
-
Acetone (anhydrous)
-
0.1 N Hydrochloric acid (HCl) or distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Step 1: Isothiocyanate Formation. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium thiocyanate (0.01 mol) in 30 mL of acetone. To this suspension, add a solution of benzoyl chloride (0.01 mol) in 50 mL of acetone dropwise.[7] The reaction mixture is then heated to reflux for approximately 30-60 minutes.[7][8] The formation of a white precipitate (KCl) is indicative of the reaction's progress.
-
Step 2: Amine Condensation. After the reflux period, cool the mixture to room temperature. Add a solution of 2-amino-6-methylpyridine (0.01 mol) in 10 mL of acetone dropwise to the reaction mixture while stirring vigorously.[3][7] Continue stirring for at least 2 hours at room temperature to ensure the completion of the condensation reaction.[3][7]
-
Step 3: Product Precipitation and Isolation. Pour the reaction mixture into a beaker containing approximately 300 mL of 0.1 N HCl or ice-cold water to precipitate the crude product.[7][8] The acidic condition ensures that any unreacted amine is protonated and remains in solution.
-
Step 4: Purification. Collect the resulting white or light-yellow precipitate by vacuum filtration. Wash the solid several times with cold water and then with a small amount of cold ethanol.[8] For further purification, recrystallize the crude product from an ethanol-dichloromethane mixture to obtain colorless single crystals suitable for analysis.[7] Dry the purified product under vacuum.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide, a suite of spectroscopic and analytical techniques is employed.
Characterization Workflow Diagram
The following diagram outlines the logical sequence of analytical methods used for structural elucidation.
Caption: A logical workflow for the characterization of the title compound.
Spectroscopic and Analytical Data
The data presented below are compiled from literature reports for N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide and its close structural analogs, providing a reliable reference for experimental validation.
| Technique | Parameter | Expected Observation / Value | Reference |
| Molecular Info | Formula | C₁₄H₁₃N₃OS | [8][9] |
| Molecular Weight | 271.34 g/mol | [8][9] | |
| Melting Point | ~132-133 °C (405-406 K) | [8] | |
| FT-IR (cm⁻¹) | ν(N-H) | 3326 - 3218 | [7] |
| ν(C-H aromatic) | ~3025 | [7] | |
| ν(C=O) | ~1670 - 1683 | [6][7] | |
| ν(C=S) | ~1155 | [1] | |
| ¹H-NMR (ppm) | CSN-H | ~13.0 (s, 1H) | [7] |
| CON-H | ~9.1 (s, 1H) | [7] | |
| Aromatic-H | 7.0 - 8.6 (m) | [7] | |
| CH₃ | ~2.55 (s, 3H) | [7] | |
| ¹³C-NMR (ppm) | C =S (Thione) | ~180 | [10] |
| C =O (Carbonyl) | ~170 | [10] | |
| X-Ray Crystal | Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
Interpretation of Characterization Data
-
FT-IR Spectroscopy: The presence of sharp absorption bands for N-H stretching confirms the amine and amide groups. A strong band around 1670 cm⁻¹ is characteristic of the C=O (carbonyl) group, while the C=S (thione) vibration appears at a lower frequency, typically around 1155 cm⁻¹.[1][6][7]
-
¹H-NMR Spectroscopy: The spectrum is expected to show two distinct singlets at low field (downfield) for the two N-H protons, often broadened by quadrupole effects.[7] The deshielding is due to the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups. The aromatic protons of the benzoyl and pyridine rings typically appear as a complex multiplet between 7.0 and 8.6 ppm. A sharp singlet around 2.55 ppm corresponds to the three protons of the methyl group on the pyridine ring.[7]
-
¹³C-NMR Spectroscopy: The carbon spectrum provides key structural information. The thiocarbonyl carbon (C=S) is highly deshielded and appears around 180 ppm, while the carbonyl carbon (C=O) resonates around 170 ppm.[10]
-
Single Crystal X-ray Diffraction: This technique provides unequivocal proof of the molecular structure. Studies on the title compound reveal a monoclinic crystal system with space group P2₁/c.[8] The molecular structure adopts a cis-trans configuration with respect to the positions of the benzoyl and 6-methylpyridin-2-yl groups relative to the sulfur atom across the thiourea C-N bonds.[8] Intramolecular hydrogen bonding between an N-H proton and the carbonyl oxygen often results in the formation of a stable pseudo-six-membered ring, contributing to the molecule's conformational rigidity.[7][11]
Conclusion
The synthesis of N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide is reliably achieved through a one-pot reaction involving benzoyl isothiocyanate and 2-amino-6-methylpyridine. The structural integrity of the compound is thoroughly validated by a combination of spectroscopic methods, with X-ray crystallography providing definitive conformational details. The well-established protocols and clear characterization data presented in this guide offer a solid foundation for researchers to synthesize, identify, and further explore the chemical and biological properties of this versatile thiourea derivative.
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- Impact of a Novel 2-Chloro-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide Fuel Additive on Efficiency and Emissions in a SI Engine. ACS Omega.
- STRUCTURAL AND SPECTROSCOPIC STUDIES OF NOVEL METHYLBENZOYLTHIOUREA DERIVATIVES. Malaysian Journal of Analytical Sciences.
- Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Deriv
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- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI.
- The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study.
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- Theoretical and experimental studies on N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide. SciSpace by Typeset.
- Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities.
- Synthesis and Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide. Semantic Scholar.
- Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Iraqi Journal of Science.
- Crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide.
- 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea.
- Impact of a Novel 2-Chloro- N -((6-methylpyridin-2-yl)carbamothioyl)benzamide Fuel Additive on Efficiency and Emissions in a SI Engine.
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